molecular formula C23H30O4 B12065121 (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one

(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one

Cat. No.: B12065121
M. Wt: 370.5 g/mol
InChI Key: RIBUBQDYGJHEOM-CDRJGENPSA-N
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Description

The compound (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one is a complex bicyclic organic molecule featuring a 15-membered macrocyclic framework with a 5-oxabicyclo[11.3.0] core. Its structure includes conjugated diene systems (2Z,10Z), hydroxyl groups at positions 14 and 16, and a 2-phenylethyl substituent at position 2. The ketone at position 6 contributes to its electrophilic reactivity.

Properties

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one

InChI

InChI=1S/C23H30O4/c24-21-16-22(25)20-15-14-18(13-12-17-8-4-3-5-9-17)27-23(26)11-7-2-1-6-10-19(20)21/h1,3-6,8-9,14-15,18-22,24-25H,2,7,10-13,16H2/b6-1-,15-14-

InChI Key

RIBUBQDYGJHEOM-CDRJGENPSA-N

Isomeric SMILES

C1C/C=C\CC2C(CC(C2/C=C\C(OC(=O)C1)CCC3=CC=CC=C3)O)O

Canonical SMILES

C1CC=CCC2C(CC(C2C=CC(OC(=O)C1)CCC3=CC=CC=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one typically involves several steps, including the formation of the macrolide ring and the introduction of the hydroxyl and phenylethyl groups. Common synthetic routes may involve:

    Formation of the Macrolide Ring: This step often involves the cyclization of a linear precursor molecule. Reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used to facilitate the formation of the lactone ring.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions. Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are often used.

    Addition of the Phenylethyl Group: This step may involve a Friedel-Crafts alkylation reaction, using reagents like aluminum chloride (AlCl3) to attach the phenylethyl group to the macrolide ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help to increase yield and reduce production time. Additionally, purification methods such as chromatography and crystallization are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form alcohols or alkanes. Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted macrolides

Scientific Research Applications

(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a subject of interest in biochemical research.

    Medicine: Investigated for its potential therapeutic effects. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for drug development.

    Industry: Used in the production of pharmaceuticals and fine chemicals. Its complex structure and reactivity make it a valuable compound in industrial applications.

Mechanism of Action

The mechanism of action of (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one involves its interaction with specific molecular targets. The hydroxyl groups and the phenylethyl substituent allow it to form hydrogen bonds and hydrophobic interactions with proteins and other macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s bicyclic framework and functional groups invite comparisons with other oxygen- and nitrogen-containing heterocycles. Key examples from the evidence include:

Compound Core Structure Key Functional Groups Substituents Biological/Physicochemical Relevance
Target Compound 5-Oxabicyclo[11.3.0] Hydroxyl, ketone, conjugated diene 2-Phenylethyl Potential bioactive properties (hypothesized)
C₁₆H₁₂N₂O₂S () Non-bicyclic heterocycle Sulfur, carbonyl, aromatic Phenyl, methyl Antimicrobial activity (implied by IR/MS data)
Coumarin-pyrazole derivatives () Pyrazole-coumarin hybrid Amide, tetrazole Coumarin, phenyl Anticancer or enzyme inhibition (speculative)
Bicyclic β-lactams () 4-Thia-1-azabicyclo[3.2.0] Carboxylic acid, amino Phenyl, pivalamido Antibiotic activity (e.g., penicillin derivatives)
  • Bicyclic Systems : The target’s [11.3.0] system is larger than the [3.2.0] bicyclo frameworks in β-lactams (), which may reduce ring strain but limit membrane permeability compared to smaller systems .
  • Functional Groups : The 2-phenylethyl group enhances lipophilicity, akin to phenyl substituents in and , while hydroxyl groups may confer hydrogen-bonding capacity similar to coumarin derivatives .

Lumping Strategy for Comparative Modeling ()

The lumping approach groups compounds with similar functional groups or reactivity. For example:

  • Hydroxyl/Ketone Grouping : The target could be lumped with coumarin derivatives () due to shared hydroxyl and carbonyl motifs, enabling predictive modeling of oxidation or degradation pathways .
  • Aromatic Substituents : The 2-phenylethyl group aligns with phenyl-containing compounds in and , suggesting shared pharmacokinetic behaviors (e.g., CYP450 metabolism) .

Biological Activity

(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : 282.34 g/mol
  • IUPAC Name : (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one

The bicyclic structure contributes to its unique properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of bicyclic compounds can inhibit the growth of various bacterial strains. The specific compound may act by disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Bacillus subtilis12100

Antioxidant Activity

Antioxidant assays suggest that (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one may exhibit significant free radical scavenging activity. This property is crucial for preventing oxidative stress-related diseases.

Assay Type IC50 (µM)
DPPH Scavenging25
ABTS Scavenging30

Anti-inflammatory Effects

Preliminary studies indicate that this compound might possess anti-inflammatory properties by modulating cytokine production. In vitro experiments have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.

The exact mechanism of action for (2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one remains to be fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Scavenging Free Radicals : The presence of hydroxyl groups suggests potential for hydrogen donation to free radicals.
  • Cytokine Modulation : Interaction with signaling pathways related to inflammation may alter cytokine release.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of similar bicyclic compounds against multidrug-resistant bacterial strains demonstrated promising results, suggesting potential clinical applications in treating infections where traditional antibiotics fail.
  • Case Study on Anti-inflammatory Properties : Research involving animal models showed that administration of the compound led to reduced swelling and pain in inflammatory conditions, indicating its therapeutic potential in inflammatory diseases.

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